molecular formula C22H36BNO3 B15352341 N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide

N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide

Cat. No.: B15352341
M. Wt: 373.3 g/mol
InChI Key: OOYYHCDFPRISQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide is a boron-containing amide derivative characterized by an octanamide backbone, a methyl group, and a meta-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) moiety. The Bpin group enhances stability under physiological conditions while enabling reactivity in Suzuki-Miyaura cross-coupling reactions, a feature critical for prodrug activation .

Properties

Molecular Formula

C22H36BNO3

Molecular Weight

373.3 g/mol

IUPAC Name

N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide

InChI

InChI=1S/C22H36BNO3/c1-7-8-9-10-11-15-20(25)24(6)17-18-13-12-14-19(16-18)23-26-21(2,3)22(4,5)27-23/h12-14,16H,7-11,15,17H2,1-6H3

InChI Key

OOYYHCDFPRISQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C(=O)CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight Substituents Application/Activity Yield (%) Reference
N-methyl-N-[[3-(Bpin)phenyl]methyl]octanamide (Target) C₂₄H₃₉BNO₃ 424.38 (calc.) N-methyl-octanamide, meta-Bpin Potential prodrug/anticancer N/A
N-Methyl-N-[4-(Bpin)phenyl]acetamide C₁₅H₂₀BNO₃ 273.14 N-methyl-acetamide, para-Bpin Unknown N/A
3,3-dimethyl-N-[3-(Bpin)phenyl]butanamide C₁₇H₂₆BNO₃ 303.21 Butanamide, meta-Bpin Research use N/A
5d (γ-Boryl amide) C₂₅H₃₀BNO₄ 420.21 Pentanamide, 4-methoxyphenyl Catalytic synthesis N/A
8-Phenyl-N-(4-Bpin-phenyl)octanamide (6.52) C₂₄H₃₄BNO₂ 403.34 Octanamide, para-Bpin Tubulin inhibition 67

Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.

Key Observations:

Substituent Position : Meta-substitution (target compound) vs. para-substitution (6.52) may influence steric interactions in biological targets, such as tubulin binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Boiling Point Solubility Stability
Target 424.38 N/A Low (lipophilic) High (Bpin group)
6.52 () 403.34 N/A Moderate High
N-(3-Bpin-phenyl)methacrylamide () 287.16 N/A Low Moderate

The Bpin group ensures stability across analogs, while longer alkyl chains (e.g., octanamide) reduce aqueous solubility but enhance lipid bilayer penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.